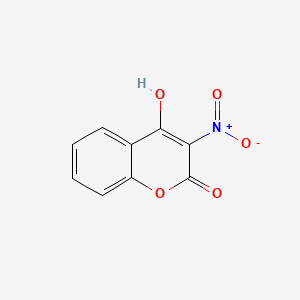

4-Hydroxy-3-nitrocoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO5/c11-8-5-3-1-2-4-6(5)15-9(12)7(8)10(13)14/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQAQAUWFHMVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174104 | |

| Record name | 4-Hydroxy-3-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20261-31-8 | |

| Record name | 4-Hydroxy-3-nitrocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20261-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-nitrocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-3-nitrocoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4Z9V79UD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitrocoumarin

This guide provides a comprehensive overview of the synthesis of 4-hydroxy-3-nitrocoumarin, a valuable building block in medicinal chemistry and materials science. The following sections detail the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations for the successful and safe execution of this synthesis.

Introduction: The Significance of this compound

4-Hydroxycoumarin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. The introduction of a nitro group at the C3 position of the coumarin scaffold, yielding this compound, provides a key intermediate for further chemical modifications. This functionalization opens avenues for the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the coumarin ring, making it a versatile precursor for a variety of organic transformations.

Reaction Mechanism: Understanding the "Why"

The synthesis of this compound from 4-hydroxycoumarin is achieved through an electrophilic aromatic substitution reaction. The C3 position of the 4-hydroxycoumarin nucleus is particularly susceptible to electrophilic attack due to its enolate character.[1][2] The reaction proceeds via the in situ generation of the nitronium ion (NO₂⁺), a potent electrophile, from the reaction of concentrated nitric acid and a strong acid catalyst, typically glacial acetic acid in this case.

The mechanism can be elucidated as follows:

-

Formation of the Nitronium Ion: In the presence of a strong acid like glacial acetic acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion.

-

Nucleophilic Attack: The enolate form of 4-hydroxycoumarin acts as the nucleophile, with the electron-rich C3 carbon attacking the nitronium ion. This step results in the formation of a resonance-stabilized carbocation intermediate.

-

Deprotonation/Rearomatization: A base (such as water or the acetate ion) in the reaction mixture abstracts a proton from the carbocation, leading to the restoration of the aromaticity of the coumarin ring and the formation of the final product, this compound.

Figure 1: General overview of the electrophilic nitration of 4-hydroxycoumarin.

Experimental Protocol

This protocol details a reliable method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-Hydroxycoumarin | C₉H₆O₃ | 162.14 | 1.62 g (10 mmol) | Starting material |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | Solvent and catalyst |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 1.5 mL (~24 mmol) | Nitrating agent |

| Crushed Ice | H₂O | 18.02 | ~100 g | For quenching |

| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.62 g (10 mmol) of 4-hydroxycoumarin in 20 mL of glacial acetic acid. Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.

-

Addition of Nitrating Agent: While stirring vigorously, add 1.5 mL of concentrated nitric acid dropwise to the solution over a period of 15-20 minutes. Crucially, the temperature of the reaction mixture must be maintained below 10 °C throughout the addition to minimize the formation of byproducts.

-

Reaction Progression: After the complete addition of nitric acid, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture slowly into a beaker containing approximately 100 g of crushed ice with constant stirring. A yellow precipitate of crude this compound will form.

-

Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of cold water to remove any residual acid.

-

Drying: Dry the crude product in a desiccator or in an oven at a low temperature (around 60-70 °C) to a constant weight.

Purification

The crude this compound can be purified by recrystallization.

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

-

Recrystallization Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₉H₅NO₅ |

| Molecular Weight | 207.14 g/mol [3] |

| Appearance | Yellow solid |

| Melting Point | Approximately 178-180 °C (literature values may vary) |

| ¹H NMR | Spectral data can be found in public databases such as PubChem.[3] |

| ¹³C NMR | Spectral data can be found in public databases such as PubChem.[3] |

| IR Spectroscopy | Characteristic peaks for O-H, C=O (lactone), and NO₂ groups are expected. |

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Concentrated Nitric Acid: Is a strong oxidizing agent and is highly corrosive. It can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can lead to respiratory damage.[4][5][6] Always handle with extreme care.

-

Glacial Acetic Acid: Is corrosive and can cause burns. Its vapors are irritating to the respiratory system.

-

Nitration Reactions: Can be highly exothermic. Strict temperature control is essential to prevent runaway reactions.

-

Waste Disposal: Neutralize acidic waste before disposal according to institutional guidelines.

By adhering to this detailed guide, researchers can safely and efficiently synthesize this compound, a key intermediate for further chemical exploration and the development of novel compounds with significant potential in various scientific fields.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Functionalization of 4-hydroxycoumarins at C3 using traditional.... Retrieved from [Link]

- Abdou, M. M. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S3363–S3383.

-

The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved from [Link]

-

ESSR. (n.d.). Nitric Acid Fact Sheet. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 3. This compound | C9H5NO5 | CID 54682640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 6. essr.umd.edu [essr.umd.edu]

Technical Guide: Regioselective Nitration of 4-Hydroxycoumarin

An in-depth technical guide on the regioselective nitration of 4-hydroxycoumarin, structured for research and development professionals.

Executive Summary

The nitration of 4-hydroxycoumarin (4-HC) is a pivotal transformation in medicinal chemistry, yielding 3-nitro-4-hydroxycoumarin (CAS: 20261-31-8).[1] This derivative serves as a critical intermediate for synthesizing anticoagulant pharmacophores (e.g., warfarin analogs), antimicrobial agents, and HIV protease inhibitors.[1]

Unlike simple phenols, 4-hydroxycoumarin behaves chemically as a cyclic 1,3-dicarbonyl system.[1] Consequently, electrophilic substitution occurs exclusively at the C3 position under standard conditions, driven by the high electron density of the enolic double bond.[1] This guide delineates a high-purity synthesis protocol using a nitric acid/acetic acid system, emphasizing safety, process control, and structural validation.

Mechanistic Underpinnings[1][2]

Tautomerism and Nucleophilicity

4-Hydroxycoumarin exists in equilibrium between three tautomeric forms: the 4-hydroxy form (enol), the 2,4-chromandione form (keto), and the less common 2-hydroxy form.

-

The Driver: The 4-hydroxy enol form is the reactive species.[1]

-

The Site: The C3 carbon acts as the

-carbon of a -

The Attack: The nitronium ion (

), generated in situ from nitric acid, attacks C3.[1] Re-aromatization (tautomerization) restores the stable enol/coumarin system, locking the nitro group at position 3.[1]

Visualization of Reaction Pathway

The following diagram illustrates the tautomeric activation and electrophilic substitution pathway.

Figure 1: Mechanistic pathway showing the regioselective attack of the nitronium ion at the C3 position.

Experimental Protocol: The "Gold Standard" Method

This protocol utilizes Glacial Acetic Acid (AcOH) as the solvent and Concentrated Nitric Acid (HNO₃) as the nitrating agent.[2][3][4][5] This method minimizes oxidative degradation and prevents nitration on the benzenoid ring (C6/C8), which can occur under harsher conditions (e.g., H₂SO₄/HNO₃ at high temps).

Materials & Reagents[1][3][7]

-

Substrate: 4-Hydroxycoumarin (98%+ purity).

-

Solvent: Glacial Acetic Acid (Anhydrous).[1]

-

Reagent: Concentrated Nitric Acid (70-72%, d=1.42).[1]

-

Quench: Crushed ice / Deionized water.

-

Equipment: 3-neck round-bottom flask, addition funnel, internal thermometer, magnetic stirrer, ice bath.

Step-by-Step Procedure

| Step | Operation | Critical Parameter / Observation |

| 1 | Dissolution | Dissolve 4-hydroxycoumarin (10.0 g, 61.7 mmol) in Glacial Acetic Acid (60 mL) in a 3-neck flask. Stir until a clear or slightly suspension forms. |

| 2 | Thermal Control | Cool the solution to 15–17°C using an external water/ice bath. Do not freeze the acetic acid (MP ~16°C).[1] |

| 3 | Nitration | Add Conc. HNO₃ (4.0 mL, ~1.05 eq) dropwise via addition funnel over 20 minutes. |

| 4 | Exotherm Mgmt | CRITICAL: Maintain internal temperature below 20°C . A yellow precipitate will begin to form almost immediately.[1] |

| 5 | Reaction | After addition, remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 1 hour . |

| 6 | Quenching | Pour the reaction slurry into a beaker containing 200 g of crushed ice and 100 mL water. Stir vigorously for 15 minutes. |

| 7 | Isolation | Filter the yellow solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) until the filtrate pH is neutral (~pH 5-6). |

| 8 | Purification | Recrystallize the crude solid from hot Ethanol (95%) . Dissolve at reflux, filter hot if necessary, and cool slowly to 4°C. |

| 9 | Drying | Dry the crystals in a vacuum oven at 50°C for 6 hours. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 3-nitro-4-hydroxycoumarin.

Characterization & Validation

The product must be validated to ensure the nitro group is at position 3 and not on the aromatic ring.[1]

Physical Properties[1][4][5][6]

-

Appearance: Yellow crystalline solid.[1]

-

Melting Point: 172 °C (decomposition) .

-

Note: Literature values vary slightly (170–178°C) depending on heating rate due to decomposition. A sharp melt followed by gas evolution is characteristic.[1]

-

Spectroscopic Data[1][3][4]

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | Absence of singlet at ~5.6 ppm | Confirms substitution at C3 (the vinyl proton of 4-HC is gone).[1] |

| Multiplets 7.3 – 8.2 ppm | 4 Aromatic protons (H5, H6, H7, H8) remain intact.[1] | |

| Broad singlet >13 ppm | Enolic OH (often broadened or invisible due to exchange).[1] | |

| IR (KBr) | 1530 cm⁻¹, 1324 cm⁻¹ | Asymmetric and symmetric NO₂ stretches . |

| 1660-1700 cm⁻¹ | Lactone C=O stretch (shifted due to conjugation). | |

| 3300-3400 cm⁻¹ | OH stretch (broad).[1] | |

| Mass Spec | m/z = 207 (M+) | Molecular ion peak for C₉H₅NO₅. |

Troubleshooting

-

Problem: Product is orange/red or oily.

-

Problem: Low Yield.

Safety Considerations (E-E-A-T)

-

Nitric Acid: Highly corrosive and oxidizing.[1] Causes severe burns.[1] Use compatible gloves (neoprene/nitrile) and a face shield.[1]

-

NOₓ Fumes: The reaction may evolve brown nitrogen dioxide fumes if the temperature spikes.[1] Perform strictly in a fume hood.

-

Exotherm: The nitration is exothermic.[1] Runaway reactions can occur if acid is added too quickly.[1] Always have an ice bath ready.[1]

References

-

Sigma-Aldrich. Product Specification: 4-Hydroxy-3-nitrocoumarin.[1][5] Retrieved from

-

PubChem. Compound Summary: this compound (CID 54682640).[1] National Library of Medicine.[1] Retrieved from

-

Abdou, M. M., et al. (2015).[1] "Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions." Arabian Journal of Chemistry. Retrieved from

-

Ganguly, N. C., et al. (2003).[1][4] "Regioselective nitration of coumarins with cerium(IV) ammonium nitrate." Synthetic Communications. (Cited for regioselectivity comparison).

-

LookChem. this compound Properties. Retrieved from

Sources

- 1. 4-Hydroxycoumarin | C9H6O3 | CID 54682930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 5. This compound 98 20261-31-8 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Hydroxy-3-nitrocoumarin: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of 4-Hydroxy-3-nitrocoumarin, a pivotal heterocyclic compound in synthetic and medicinal chemistry. We will delve into its fundamental chemical properties, structural characteristics, spectroscopic profile, and established synthetic protocols. Furthermore, this document explores the compound's reactivity and its role as a versatile intermediate in the development of novel bioactive molecules, grounding all claims in authoritative scientific literature.

Molecular Structure and Physicochemical Profile

This compound belongs to the coumarin class of compounds, which are characterized by a benzopyran-2-one core. The introduction of a hydroxyl group at the C4 position and a nitro group at the C3 position imparts unique reactivity and electronic properties to the scaffold.

The IUPAC name for this compound is 4-hydroxy-3-nitrochromen-2-one.[1] Its structure is a planar, fused ring system where the nitro group's electron-withdrawing nature significantly influences the acidity of the C4 hydroxyl group and the overall electron density of the pyrone ring. Crystal structure analysis reveals that the nitro group is nearly coplanar with the fused ring system, a conformation potentially stabilized by intramolecular hydrogen bonding between the hydroxyl and nitro groups.[2]

Caption: Chemical structure of this compound.

Key Identifiers and Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxy-3-nitrochromen-2-one | [1] |

| CAS Number | 20261-31-8 | [1][3][4] |

| Molecular Formula | C₉H₅NO₅ | [1][4][5] |

| Molecular Weight | 207.14 g/mol | [1][3][5] |

| Appearance | Yellow to tan crystalline powder | [6] |

| Melting Point | 172 °C (decomposes) | [3][4][7] |

| SMILES | C1=CC=C2C(=C1)C(=C(C(=O)O2)[O-])O | [1][3] |

| InChIKey | NZQAQAUWFHMVEM-UHFFFAOYSA-N | [1][3] |

| Density | 1.63 g/cm³ | [4][6] |

| pKa (Predicted) | 4.50 ± 1.00 | [4] |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum of the parent 4-hydroxycoumarin shows characteristic signals for the aromatic protons (H-5, H-6, H-7, H-8) and a singlet for the vinylic proton at C3. Upon nitration at the C3 position, this vinylic proton signal disappears, which is a key diagnostic indicator for a successful reaction. The aromatic proton signals will remain, though their chemical shifts may be slightly altered by the electronic changes in the pyrone ring.

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorptions include strong peaks corresponding to the carbonyl (C=O) stretching of the lactone ring, typically around 1733 cm⁻¹.[8] Vibrations for the nitro group (NO₂) appear as two distinct bands, and broad absorption is expected for the hydroxyl (O-H) group, which is often involved in hydrogen bonding.[8]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) corresponding to its molecular weight of 207.14 is expected.[1]

-

UV-Visible Spectroscopy: A comprehensive study using FT-IR, FT-Raman, and UV-Vis spectroscopy has been conducted to characterize the compound, identifying π to π* and n to π* electronic transitions that define its absorption profile.[9]

Synthesis of this compound

The most direct and widely reported method for synthesizing this compound is the electrophilic nitration of the readily available starting material, 4-hydroxycoumarin.[7][10] This reaction leverages the electron-rich nature of the C3 position in the 4-hydroxycoumarin tautomer.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 4-Hydroxycoumarin

This protocol is a synthesized representation of established laboratory procedures.[7][8] The choice of a glacial acetic acid solvent system is crucial as it facilitates the reaction while being relatively easy to handle. Maintaining a low temperature is paramount to prevent over-nitration or degradation of the coumarin core.

Materials:

-

4-Hydroxycoumarin

-

Glacial Acetic Acid (CH₃COOH)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Ice

-

Deionized Water

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol or ethyl acetate/cyclohexane mixture)

Procedure:

-

Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 4-hydroxycoumarin in glacial acetic acid. Stir until a homogenous solution is formed. The ice bath is critical for controlling the exothermic nature of the subsequent nitration step.

-

Nitration: While maintaining the temperature at or below 5-10°C, add concentrated nitric acid dropwise to the stirred solution. The slow addition prevents a rapid temperature increase, which could lead to undesired side products.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified period, typically 1 to 3 hours, to ensure complete conversion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Precipitation (Quenching): Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water. This step quenches the reaction and causes the less water-soluble product to precipitate out of the acidic solution.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and cyclohexane, to yield pure this compound as a crystalline solid.[11]

Chemical Reactivity and Applications

This compound is a valuable synthetic intermediate primarily due to the reactivity conferred by its functional groups.[4] Its cytotoxic action against various cultured human tumor cells has also been investigated.[7]

-

Synthetic Intermediate: The compound serves as a key precursor for a variety of other coumarin derivatives. The hydroxyl group can be converted into a better leaving group, such as a chloro group, by reacting it with reagents like phosphorus oxychloride.[8] This yields 4-chloro-3-nitrocoumarin, another versatile building block.[3][12] Subsequent nucleophilic substitution at the C4 position allows for the introduction of various functionalities, such as amino groups, to produce 4-amino-3-nitrocoumarins.[3]

Caption: Synthetic utility of this compound as a chemical intermediate.

-

Biological Activity: Research has demonstrated that this compound and its substituted analogues possess notable biological activities. A study involving twenty-four different substituted 4-hydroxy-3-nitrocoumarins found that all possessed antiallergic activity in rat models.[10][13] Its derivatives have also been explored for antimicrobial and antitumor activities, highlighting the pharmacological potential of this scaffold.[3][9]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as acutely toxic if swallowed (Acute Tox. 3).[1][3]

Standard laboratory safety precautions should be strictly followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a well-characterized compound with a rich profile of chemical properties and synthetic applications. Its straightforward synthesis from 4-hydroxycoumarin makes it an accessible and valuable intermediate for chemists. The strategic placement of the hydroxyl and nitro groups provides multiple avenues for functionalization, leading to the creation of diverse molecular libraries. With demonstrated biological activities, particularly in the realm of antiallergic agents, this coumarin derivative continues to be a compound of significant interest for researchers in drug discovery and materials science.

References

- Abdou, W. M., & Ganoub, N. A. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S3484–S3507.

- Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30.

- Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 151-158.

-

Valente, S., et al. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4479-4493. [Link]

-

Gundeboina, R., & Singarapu, B. (2024). P4O10/TfOH-mediated metal-free synthesis of 4-hydroxycoumarins and a one-pot strategy to build their hybrids. Synthetic Communications, 54(2), 163-174. [Link]

- Dittmer, D. C., & Li, Q. (2004). Synthesis of coumarins, 4-hydroxycoumarins, and 4-hydroxyquinolinones by tellurium-triggered cyclizations. The Journal of Organic Chemistry, 70(12), 4682-4686.

- Abdou, W. M., & Ganoub, N. A. (2019). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 23(8), 1045-1068.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Buckle, D. R., Cantello, B. C., Smith, H., & Spicer, B. A. (1975). Antiallergic activity of 4-hydroxy-3-nitrocoumarins. Journal of Medicinal Chemistry, 18(4), 391-394. [Link]

-

LookChem. (n.d.). This compound. Retrieved February 12, 2026, from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved February 12, 2026, from [Link]

-

Al-Ayed, A. S. (2025). Disubstituted phenyl azo derivatives of 4-hydroxy-6-nitro-coumarin: synthesis, characterization, spectroscopic properties, antibacterial evaluation and DFT chemical calculation. Pigment & Resin Technology. [Link]

-

Mohan, S. S., Meera, M. R., & Rathika, A. (2021). Exploration Of this compound: Spectroscopic Insights, Quantum Chemical Analysis, Molecular Docking, And Biological Evaluation As A Potent Bioactive Compound. Journal of Pharmaceutical Research International, 33(1), 152-166. [Link]

-

Buckle, D. R., Cantello, B. C., Smith, H., & Spicer, B. A. (1975). Antiallergic activity of 4-hydroxy-3-nitrocoumarins. Journal of Medicinal Chemistry, 18(4), 391-394. [Link]

- Valente, S., et al. (2009).

-

PubChemLite. (n.d.). This compound (C9H5NO5). University of Luxembourg. Retrieved February 12, 2026, from [Link]

- Antonova, A., et al. (2012). Synthesis and crystal structure of 4-hydroxy-3-[(3E)-3-(hydroxyimino)-1-(4-nitrophenyl)butyl]-2H.

-

ResearchGate. (2017). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. [Link]

-

S.A, M., et al. (2006). Crystal Structure of 3-Nitro-4-hydroxycoumarin. Analytical Sciences, 22, x103-x104. [Link]

-

Kumar, A., & Maurya, R. A. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of ChemTech Research, 9(8), 24-30. [Link]

-

Heiss, C., et al. (2012). Synthesis and Evaluation of 4-Hydroxycoumarin Imines as Inhibitors of Class II Myosins. Journal of Medicinal Chemistry, 55(15), 6944-6960. [Link]

-

Dekić, V. S., et al. (2010). The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. Journal of the Serbian Chemical Society, 75(11), 1493-1500. [Link]

-

Špirtović-Halilović, S., et al. (2014). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Journal of the Chemical Society of Pakistan, 36(1), 93-98. [Link]

-

International Journal of Modern Pharmaceutical Research. (2024). Innovations in 4-hydroxycoumarin derivatives. [Link]

-

SLS Ireland. (n.d.). This compound, 98%. Retrieved February 12, 2026, from [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

Khan, K. M., et al. (2018). Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. Journal of the Brazilian Chemical Society, 29(10), 2176-2184. [Link]

-

ResearchGate. (2025). Advances in 4-Hydroxycoumarin Chemistry: Functionalization, Prominent 4-Hydroxycoumarin-based Therapeutics and Their Pharmacological Significance. [Link]

-

Journal of Medicinal and Nanomaterials Chemistry. (2024). Synthesis and evaluation of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath. [Link]

Sources

- 1. This compound | C9H5NO5 | CID 54682640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-羟基-3-硝基香豆素 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. lookchem.com [lookchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. echemi.com [echemi.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. scispace.com [scispace.com]

- 9. nveo.org [nveo.org]

- 10. Antiallergic activity of 4-hydroxy-3-nitrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. emerald.com [emerald.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Preamble: The Analytical Imperative for 4-Hydroxy-3-nitrocoumarin

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-3-nitrocoumarin

Authored by a Senior Application Scientist

This compound (C₉H₅NO₅, M.W. 207.14 g/mol ) is a pivotal molecule in medicinal and synthetic chemistry.[1][2] As a derivative of the well-known 4-hydroxycoumarin scaffold, which forms the basis for anticoagulant drugs and various biologically active compounds, the introduction of a nitro group at the C3 position dramatically alters its electronic properties and reactivity.[3][4] This modification opens avenues for its use as a synthetic intermediate and imparts unique pharmacological characteristics, including potential antiallergic activity.[3]

For researchers in drug development and organic synthesis, unambiguous structural confirmation and a deep understanding of the molecule's electronic environment are paramount. Spectroscopic analysis provides the empirical foundation for this understanding. This guide offers a comprehensive examination of this compound through the primary lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus is not merely on the data itself, but on the causal relationships between the molecular structure and the resulting spectral signatures—the "why" behind the peaks and absorbances.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By observing the behavior of atomic nuclei (specifically ¹H and ¹³C) in a magnetic field, we can map the chemical environment of each atom.

The Foundational Structure: Interpreting from the Parent Coumarin

Direct, detailed NMR spectral data for this compound is not always published with full assignments. A robust analytical approach, therefore, begins with the well-characterized spectrum of the parent compound, 4-hydroxycoumarin, and predicts the spectral changes induced by the C3-nitro substituent. The ¹H and ¹³C NMR data for 4-hydroxycoumarin provide a crucial baseline for our analysis.[5]

Diagram 1: Atomic Numbering Scheme

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum reveals the disposition of protons. In this compound, all signals are expected from the aromatic ring protons (H5, H6, H7, H8) and the enolic hydroxyl proton.

-

Causality of Substitution: The key to the interpretation is understanding the effect of the nitro group (-NO₂). As a powerful electron-withdrawing group, it significantly deshields (shifts downfield) nearby nuclei. However, its influence is primarily on the pyrone ring, with inductive and resonance effects transmitted to the fused benzene ring. The C3 position, which bears a proton in the parent compound (a singlet at ~5.61 ppm), is now substituted, so this signal will be absent.[5]

-

Expected Aromatic Signals: The four aromatic protons will appear as a complex multiplet system.

-

H5 and H8: These protons are in the peri-position relative to the lactone carbonyl and the fused ring junction, respectively. They typically appear further downfield due to anisotropic effects. H5 is often a doublet of doublets.

-

H6 and H7: These protons are more shielded and will appear upfield relative to H5 and H8, likely as multiplets (triplets or doublets of doublets).

-

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

| Proton | Expected Chemical Shift (δ) | Multiplicity | Rationale |

|---|---|---|---|

| OH | > 10 | Broad Singlet | Acidic enolic proton, position is solvent and concentration dependent. |

| H5 | 7.9 - 8.2 | d or dd | Deshielded by proximity to the lactone carbonyl. |

| H7 | 7.7 - 7.9 | t or ddd | Typical aromatic region, coupled to H6 and H8. |

| H6 | 7.4 - 7.6 | t or ddd | Typical aromatic region, coupled to H5 and H7. |

| H8 | 7.4 - 7.6 | d or dd | Influenced by the lactone oxygen. |

Note: Predictions are based on data for related coumarin derivatives and established substituent effects. The solvent used (e.g., DMSO-d₆, CDCl₃) will significantly impact the observed shifts.[6][7]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon framework. The presence of the nitro group at C3 causes a pronounced downfield shift for C3 and an upfield shift for C4 compared to the parent compound, due to strong resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

| Carbon | Expected Chemical Shift (δ) | Rationale |

|---|---|---|

| C2 (C=O) | ~160 | Lactone carbonyl, relatively insensitive to C3 substitution. |

| C3 | ~125-135 | Significantly deshielded by the directly attached nitro group. |

| C4 (C-OH) | ~155-160 | Enolic carbon, shifted upfield by nitro group resonance. |

| C4a | ~118-120 | Bridgehead carbon. |

| C5 | ~125 | Aromatic CH. |

| C6 | ~124 | Aromatic CH. |

| C7 | ~133 | Aromatic CH. |

| C8 | ~117 | Aromatic CH. |

| C8a | ~153 | Bridgehead carbon attached to oxygen. |

Note: These are estimated values. For definitive assignment, 2D NMR experiments like HSQC and HMBC are required.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is indispensable for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). A detailed vibrational analysis of this compound has been performed, confirming assignments through Density Functional Theory (DFT) calculations.[8]

-

Key Vibrational Modes: The IR spectrum is a molecular fingerprint. The most diagnostic absorptions for this molecule are the O-H stretch of the hydroxyl group, the C=O stretch of the lactone, and the symmetric and asymmetric stretches of the nitro group.

Table 3: Key IR Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

|---|---|---|---|

| ~3400-3200 | O-H stretch | Broad | Confirms the presence of the hydroxyl group. Broadening is due to hydrogen bonding.[9] |

| ~1720-1700 | C=O stretch (lactone) | Strong | Characteristic absorption for the α,β-unsaturated ester (lactone) carbonyl in the coumarin ring. |

| ~1620, ~1590, ~1490 | C=C stretch (aromatic) | Medium-Strong | Indicates the presence of the benzene ring. |

| ~1550-1520 | N-O asymmetric stretch | Strong | Definitive evidence for the nitro group. |

| ~1350-1320 | N-O symmetric stretch | Strong | The second key band confirming the nitro group. |

| ~1200-1100 | C-O stretch | Strong | Associated with the ester linkage of the lactone. |

Data synthesized from studies on this compound and its parent structure.[8][9][10]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy molecular orbitals. The resulting spectrum is dictated by the molecule's chromophores and conjugated systems.

-

Chromophoric System: The entire coumarin ring system is a chromophore. The parent 4-hydroxycoumarin shows a characteristic absorption maximum (λ_max) around 308 nm.[5][10]

-

Influence of the Nitro Group: The introduction of the -NO₂ group, a powerful auxochrome and chromophore, extends the conjugated π-system. This has a predictable effect:

-

Bathochromic Shift: The λ_max is expected to shift to a longer wavelength (a "red shift") compared to the parent compound. This is due to the stabilization of the excited state, lowering the energy gap for the π → π* transition.

-

Hyperchromic Effect: The molar absorptivity (ε), or the intensity of the absorption, is also likely to increase.

-

Studies on related 3-substituted 4-hydroxycoumarins confirm that they are effective UV absorbers in the 280-380 nm range, with the exact λ_max being dependent on the substituent and the solvent.[11][12] For this compound, an absorption maximum in the range of 330-360 nm is a reasonable expectation.

Experimental Protocols: A Self-Validating Workflow

The integrity of spectroscopic data is founded upon rigorous experimental methodology. The following protocols outline the standard, self-validating procedures for acquiring high-quality data for this compound.

Diagram 2: Spectroscopic Characterization Workflow

Caption: A generalized workflow for the complete spectroscopic validation.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound has limited solubility in CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[6] Tune and shim the instrument on the sample to ensure magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[6]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[6]

-

Data Processing: Apply Fourier transformation to the raw FID data. Perform phase correction and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals and pick all peaks.

FTIR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact using the pressure clamp. This method is fast and requires minimal sample preparation.

-

Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet. This is crucial for removing atmospheric (H₂O, CO₂) and accessory-related signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

-

Data Processing: The data is automatically ratioed against the background by the instrument software. Label the significant peaks.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or methanol). Perform serial dilutions to obtain a final concentration in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the same solvent that was used to prepare the sample. This corrects for any absorbance from the solvent or the cuvette itself.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and place it in the sample beam. Scan the spectrum over a range of 200–800 nm.[12]

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

References

-

Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. Available at: [Link]

-

Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

-

Dekic, V., et al. (2012). the synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)a. Journal of the Serbian Chemical Society. Available at: [Link]

-

Al-Majedy, Y. K., et al. (2017). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 22(9), 1439. Available at: [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Buckle, D. R., et al. (1973). Antiallergic activity of 4-hydroxy-3-nitrocoumarins. Journal of Medicinal Chemistry, 16(11), 1334-1336. Available at: [Link]

-

Mary, Y. S., et al. (2013). Scaled Quantum Chemical Calculations and FT-IR, FT- Raman Spectral Analysis of this compound. International Journal of Engineering Research & Technology, 2(10). Available at: [Link]

-

Abdou, M. M. (2018). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Pharmaceutical Chemistry Journal, 52(2), 87-119. Available at: [Link]

-

Abdou, M. M. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 1-17. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wang, J., et al. (2014). Asymmetric synthesis of warfarin and its analogs catalyzed by C2-symmetric squaramide-based primary diamines. Beilstein Journal of Organic Chemistry, 10, 231-237. (Supporting Information). Available at: [Link]

-

Abdou, M. M., et al. (2018). Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Spirtovic-Halilovic, S., et al. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Pigment & Resin Technology, 40(5), 292-297. Available at: [Link]

-

Glamočlija, J., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 831-840. Available at: [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

Spirtovic-Halilovic, S., et al. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate. Available at: [Link]

Sources

- 1. This compound | C9H5NO5 | CID 54682640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Antiallergic activity of 4-hydroxy-3-nitrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciepub.com [sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. aseestant.ceon.rs [aseestant.ceon.rs]

- 8. ijert.org [ijert.org]

- 9. jmnc.samipubco.com [jmnc.samipubco.com]

- 10. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of 4-Hydroxy-3-nitrocoumarin

Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction

4-Hydroxy-3-nitrocoumarin is a derivative of coumarin, a benzopyrone scaffold that is the core of numerous natural products and synthetic compounds with significant biological activity. The parent compound, 4-hydroxycoumarin, is a fungal metabolite and serves as a precursor to the natural anticoagulant dicoumarol[1]. The introduction of a nitro group at the C3 position significantly alters the molecule's electronic and steric properties, making this compound a valuable intermediate in the synthesis of various heterocyclic compounds, including 4-amino-3-nitrocoumarins and 4-chloro-3-nitrocoumarin.

Understanding the fundamental physical properties of a compound is a critical prerequisite for its successful application in research and development. For professionals in drug discovery, medicinal chemistry, and materials science, properties such as melting point and solubility govern every stage of the workflow, from reaction setup and purification to formulation and the design of biological assays. This guide provides an in-depth analysis of the melting point and solubility profile of this compound, grounded in established literature values and first-principles chemical reasoning. We further present standardized protocols for the experimental validation of these properties, ensuring researchers can confidently integrate this compound into their work.

Section 2: Molecular Structure and its Influence on Physical Properties

The physical behavior of this compound is a direct consequence of its molecular architecture. The structure features a rigid, planar benzopyrone core, a phenolic hydroxyl group at C4, and a nitro group at C3.

-

Coumarin Core: The fused aromatic and pyrone rings provide a large, relatively non-polar surface area, contributing to van der Waals interactions.

-

4-Hydroxyl Group: This group is acidic and acts as both a hydrogen bond donor and acceptor. This functionality is pivotal for interactions with polar protic solvents.

-

3-Nitro Group: As a strong electron-withdrawing group, the nitro functionality introduces a significant dipole moment to the molecule. Its oxygen atoms can also act as hydrogen bond acceptors.

The interplay of these groups dictates the intermolecular forces. The potential for strong hydrogen bonding (via the -OH group) and significant dipole-dipole interactions (via the -NO2 group), combined with the stacking of the planar ring systems, suggests strong intermolecular attraction. This leads to a high melting point and influences solubility in solvents of varying polarity.

Section 3: Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity and thermal stability. For this compound, the literature value is well-established.

Data Presentation

| Physical Property | Value | Notes | Source |

| Melting Point | 172 °C | Decomposes upon melting (dec.) | [2][3] |

The notation "(dec.)" is critically important, indicating that at 172 °C, the compound undergoes chemical decomposition rather than a simple phase transition from solid to liquid. This thermal instability is a key consideration for any process involving heating, such as recrystallization or high-temperature reactions, as it may lead to the formation of impurities.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method for verifying the melting point of a this compound sample.

-

Sample Preparation: Ensure the crystalline sample is completely dry by placing it in a vacuum oven at a mild temperature (e.g., 40-50 °C) for several hours to remove any residual solvent. Grind the dry sample into a fine, uniform powder using a mortar and pestle.

-

Capillary Loading: Firmly tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by increasing the temperature at a rate of 10-15 °C per minute to find a rough range.

-

Accurate Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the expected melting point (i.e., to ~150 °C). Then, reduce the heating rate to 1-2 °C per minute.

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the last crystal melts (T2).

-

Carefully observe for any changes in appearance, such as darkening or gas evolution, which would confirm decomposition. The melting range is reported as T1-T2. For a pure, non-decomposing compound, this range is typically narrow (< 2 °C).

-

Visualization: Melting Point Determination Workflow

Caption: Workflow for experimental melting point determination.

Section 4: Solubility Profile

Solubility data is essential for selecting appropriate solvents for reactions, purification, and the preparation of stock solutions for biological screening. While quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be predicted based on its structure and by referencing its parent compound, 4-hydroxycoumarin.

Causality and Predicted Solubility

The principle of "like dissolves like" is the guiding tenet.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): The large dipole moment from the nitro group and the polar carbonyl functionality suggest strong dipole-dipole interactions. These solvents are excellent hydrogen bond acceptors, readily interacting with the 4-hydroxyl group. Therefore, high solubility is predicted .

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the hydroxyl and nitro groups. Good to moderate solubility is expected .

-

Aqueous Solvents (e.g., Water, Buffers): Despite its hydrogen bonding capabilities, the large, non-polar benzopyrone core is hydrophobic. The parent compound, 4-hydroxycoumarin, is only sparingly soluble in aqueous buffers[4]. The nitro derivative is expected to exhibit similarly poor solubility in water . Solubility may be slightly increased at higher pH due to the deprotonation of the acidic 4-hydroxyl group to form a more soluble salt.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The molecule's overall high polarity makes it incompatible with non-polar solvents. Very low to negligible solubility is predicted .

Data Presentation

The following table summarizes the predicted solubility of this compound and provides comparative data for the parent compound.

| Solvent Class | Example Solvent | Predicted Solubility of this compound | Known Solubility of 4-Hydroxycoumarin |

| Polar Aprotic | DMSO, DMF | High | ~30 mg/mL[4] |

| Polar Protic | Ethanol | Good to Moderate | ~30 mg/mL[4] |

| Aqueous | Water, PBS | Poor | Sparingly soluble[4] |

| Non-Polar | Hexane | Very Poor / Insoluble | Insoluble |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is the gold standard for determining the equilibrium solubility of a compound.

-

Preparation: To a series of vials, add a measured amount of solvent (e.g., 2 mL of DMSO, ethanol, water, etc.).

-

Addition of Solute: Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. The excess is crucial to guarantee that the resulting solution is saturated.

-

Equilibration: Seal the vials tightly. Place them in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the solid settle. To ensure complete removal of undissolved solid, withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter or centrifuge it at high speed.

-

Analysis: Accurately dilute a known volume of the clear, saturated supernatant with a suitable mobile phase or solvent. Determine the concentration of the compound in the diluted sample using a calibrated analytical technique, such as UV-Vis spectrophotometry (if a unique chromophore exists) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Visualization: Solubility Determination Workflow

Caption: Workflow for shake-flask solubility determination.

Section 5: Conclusion

This compound is a crystalline solid with a melting point of 172 °C with decomposition . Its structural features—a polar backbone with potent hydrogen bonding groups—dictate a solubility profile characterized by high affinity for polar aprotic solvents like DMSO and moderate solubility in polar protic solvents like ethanol, with poor solubility in aqueous and non-polar media. These physical properties are foundational for the practical handling and application of this compound in synthetic chemistry and drug development. The standardized protocols provided herein offer a robust framework for researchers to validate these properties and ensure reproducible, reliable results in the laboratory.

References

-

LookChem. This compound. [Link]

-

Journal of Medicinal and Nanomaterials Chemistry. Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. [Link]

-

Science and Education Publishing. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. [Link]

-

ResearchGate. (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. [Link]

-

Wikipedia. 4-Hydroxycoumarin. [Link]

Sources

4-Hydroxy-3-nitrocoumarin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-nitrocoumarin is a synthetic derivative of coumarin, a benzopyrone that forms the core of a vast class of naturally occurring and synthetic compounds. The coumarin scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antibacterial, antiviral, and anticancer properties. The introduction of a nitro group at the 3-position of the 4-hydroxycoumarin framework can significantly modulate its electronic properties and biological activities, making this compound a compound of considerable interest for further investigation and as a versatile precursor for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and known biological activities, with a focus on its potential in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 4-hydroxy-3-nitro-2H-chromen-2-one, is a crystalline solid.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 20261-31-8 | PubChem |

| Molecular Formula | C₉H₅NO₅ | PubChem |

| Molecular Weight | 207.14 g/mol | PubChem |

| Appearance | Yellow to tan crystalline powder | ECHEMI |

| Melting Point | 172 °C (decomposes) | Sigma-Aldrich |

| Density | 1.63 g/cm³ | ECHEMI |

| Solubility | Soluble in DMSO and DMF | General Knowledge |

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the electrophilic nitration of 4-hydroxycoumarin. This reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, in a suitable solvent.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common nitration reactions of aromatic compounds. Researchers should optimize the conditions for their specific laboratory setup.

Materials:

-

4-Hydroxycoumarin

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Distilled water

-

Ethanol (for recrystallization)

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxycoumarin in a minimal amount of concentrated sulfuric acid. The flask should be kept in an ice bath to maintain a low temperature (0-5 °C).

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirring solution using a dropping funnel. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture slowly over crushed ice with constant stirring.

-

The crude this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Chemical Reactivity

This compound serves as a valuable intermediate in organic synthesis. The presence of the nitro group and the reactive C4-hydroxyl group allows for a variety of chemical transformations. It can be used as a starting material for the synthesis of other derivatives, such as 4-chloro-3-nitrocoumarin and 4-amino-3-nitrocoumarins.

Caption: Synthetic utility of this compound.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following table summarizes key spectroscopic data.

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | Data for the parent compound is not readily available in the cited literature. However, for the related 4-arylamino-3-nitrocoumarin derivatives, the aromatic protons of the coumarin ring typically appear in the range of 7.0-8.0 ppm.[3] |

| ¹³C NMR | Similar to ¹H NMR, specific data for the parent compound is scarce. In derivatives, the carbonyl carbon (C2) resonates downfield, and the carbon bearing the nitro group (C3) and the hydroxyl group (C4) also show characteristic shifts.[3] |

| FT-IR (cm⁻¹) | A detailed vibrational analysis has been performed.[4] Key peaks include those for O-H stretching, C=O stretching of the lactone ring, and asymmetric and symmetric stretching of the NO₂ group. |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[2] |

Biological Activities and Potential Applications

The coumarin nucleus is a well-established pharmacophore. The addition of a nitro group at the 3-position of 4-hydroxycoumarin has been shown to confer interesting biological properties, particularly in the realm of anticancer research.

Anticancer Activity

A silver(I) complex of this compound has demonstrated significant in vitro anti-proliferative effects against human renal (A-498) and hepatic (HepG2) cancer cell lines. Mechanistic studies revealed that the complex induces apoptosis (programmed cell death) and alters the cell cycle progression of cancer cells. The induction of apoptosis was confirmed by the activation of caspases-3 and -9 and the cleavage of poly(ADP-ribose)-polymerase (PARP).

While the direct molecular targets of this compound are still under investigation, the broader class of coumarins has been shown to exert anticancer effects through various mechanisms, including:

-

Inhibition of Carbonic Anhydrase: Some coumarins are known to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors and associated with tumor hypoxia and progression.

-

Targeting PI3K/Akt/mTOR Pathway: This signaling pathway is crucial for cell growth and survival and is often dysregulated in cancer. Certain coumarins have been shown to modulate this pathway.

-

Inhibition of Angiogenesis: The formation of new blood vessels is essential for tumor growth and metastasis. Some coumarin derivatives can inhibit this process.

-

Induction of Apoptosis: As observed with the silver complex, many coumarins can trigger the intrinsic or extrinsic pathways of apoptosis in cancer cells.

Caption: Potential anticancer mechanisms of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

Complete cell culture medium

-

96-well plates

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5][6][7]

Safety and Handling

This compound is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a synthetically accessible coumarin derivative with demonstrated potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a valuable lead compound for the development of new therapeutics. Further research is warranted to fully elucidate its mechanism of action, identify its specific molecular targets, and explore its efficacy in in vivo models. The synthetic versatility of this compound also opens avenues for the creation of novel derivatives with improved potency and selectivity.

References

-

Dekić, V., Radulović, N., Vukićević, R., Dekić, B., Skropeta, D., & Palić, R. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic resonance in chemistry : MRC, 48(11), 896–902. [Link]

-

Yoda, J., Djandé, A., Cissé, L., Abou, A., Kaboré, L., & Saba, A. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. [Link]

-

Dekić, V. S., et al. (2015). The synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)a. Sci-Space. [Link]

-

Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. Journal of Medicinal and Nanomaterials Chemistry. [Link]

- Stahmann, M. A., & Link, K. P. (1949). U.S. Patent No. 2,465,293. Washington, DC: U.S.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Sivasubramanian, M. (2012). Scaled Quantum Chemical Calculations and FT-IR, FT- Raman Spectral Analysis of this compound. International Journal of Engineering Research & Technology, 1(7). [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

- Stahmann, M. A., & Link, K. P. (1957). U.S. Patent No. 2,781,361. Washington, DC: U.S.

-

Dimić, D., et al. (2021). Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes. Molecules, 26(9), 2537. [Link]

-

Van der Heiden, E., et al. (2021). Cytostatic hydroxycoumarin OT52 induces ER/Golgi stress and STAT3 inhibition triggering non-canonical cell death and synergy with BH3 mimetics in lung cancer. Cell Death & Disease, 12(1), 1-16. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

-

Liu, Y., et al. (2014). One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. Molecules, 19(11), 18883-18895. [Link]

-

Dekić, V., et al. (2010). Complete assignment of the H-1 and C-13 NMR spectra of antimicrobial 4-arylamino-3-nitrocoumarin derivatives. Magnetic Resonance in Chemistry, 48(11), 896-902. [Link]

-

Sivasubramanian, M. (2012). Scaled Quantum Chemical Calculations and FT-IR, FT- Raman Spectral Analysis of this compound. International Journal of Engineering Research & Technology, 1(7). [Link]

-

Dekić, B., et al. (2020). synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 7-hydroxy-4-methyl coumarin. [Link]

-

Yang, M., et al. (2020). Complement C3 Reduces Apoptosis via Interaction with the Intrinsic Apoptotic Pathway. International Journal of Molecular Sciences, 21(23), 9069. [Link]

-

Loarueng, C., et al. (2019). Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. ARKIVOC, 2019(6), 116-127. [Link]

-

Lee, J., et al. (2023). Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway. Molecules, 28(21), 7354. [Link]

-

Chen, Y.-C., et al. (2022). HO-3867 Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells. International Journal of Molecular Sciences, 23(12), 6598. [Link]

Sources

- 1. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H5NO5 | CID 54682640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scaled Quantum Chemical Calculations and FT-IR, FT- Raman Spectral Analysis of this compound – IJERT [ijert.org]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

The Nitrocoumarin Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The coumarin nucleus, a ubiquitous scaffold in natural products and medicinal chemistry, has long been recognized for its diverse pharmacological properties. The introduction of a nitro functional group onto this benzopyrone framework gives rise to nitrocoumarin derivatives, a class of compounds with markedly enhanced and often novel biological activities. This guide provides a comprehensive technical overview of the multifaceted biological landscape of nitrocoumarin derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a curated summary of structure-activity relationships. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of nitrocoumarin-based therapeutics.

Introduction: The Emergence of Nitrocoumarins as Bioactive Agents

Coumarins are a large family of benzopyrone-containing heterocyclic compounds of both natural and synthetic origin.[1] Their inherent physicochemical properties, including a planar structure and the presence of a lactone group, facilitate interactions with a wide array of biological targets.[2] The addition of a nitro group, a potent electron-withdrawing moiety, significantly alters the electronic and steric profile of the coumarin scaffold. This modification can enhance existing biological activities or engender entirely new pharmacological effects, making nitrocoumarins a fertile ground for drug discovery.[3][4] This guide will explore the key therapeutic areas where nitrocoumarin derivatives have shown significant promise.

Anticancer Activity of Nitrocoumarin Derivatives

Nitrocoumarin derivatives have demonstrated significant cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines.[5][6] Their anticancer activity is often multifaceted, involving the modulation of several key signaling pathways implicated in tumorigenesis and metastasis.[2]

Mechanisms of Anticancer Action

2.1.1. Induction of Apoptosis: A primary mechanism by which nitrocoumarins exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic mitochondrial pathway. For instance, the nitrocoumarin derivative 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one has been shown to up-regulate the expression of pro-apoptotic proteins like BAX and PUMA, leading to the cleavage of PARP and subsequent apoptosis in colon cancer cells.[7][8] This process is often accompanied by the release of cytochrome c from the mitochondria and the activation of a cascade of caspase enzymes.

2.1.2. Inhibition of the PI3K/Akt/mTOR Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Several coumarin derivatives, including nitro-substituted analogs, have been shown to inhibit this pathway, leading to decreased cancer cell viability. For example, benzylsulfone coumarin derivatives, such as 3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2h-chromen-2-one, have demonstrated potent inhibitory activity against PI3K.[8]